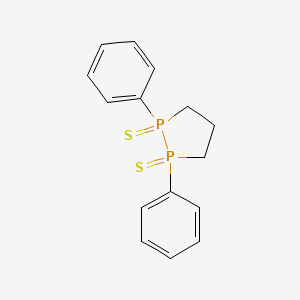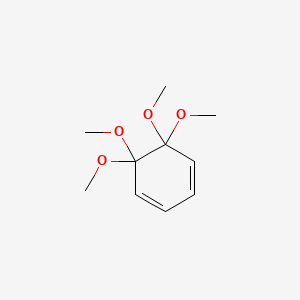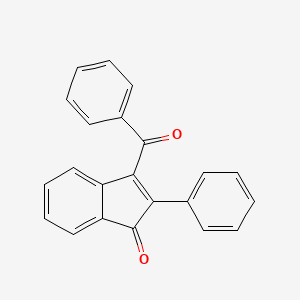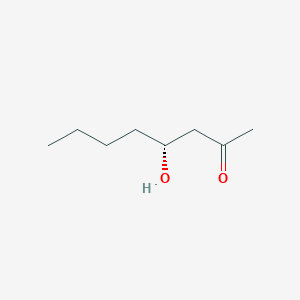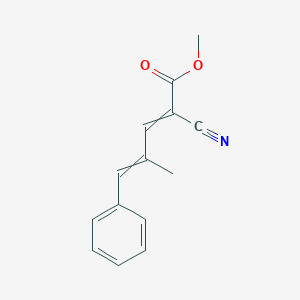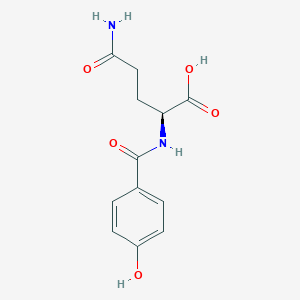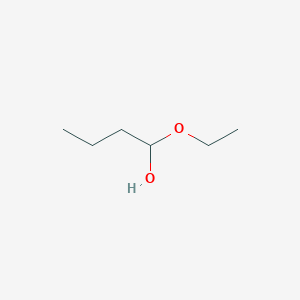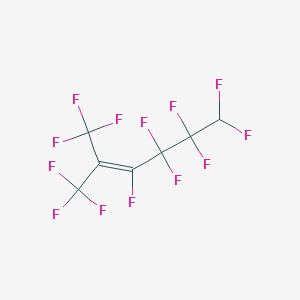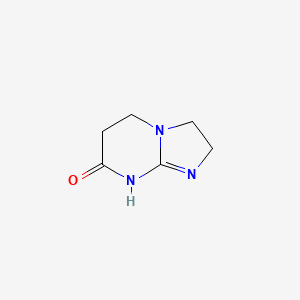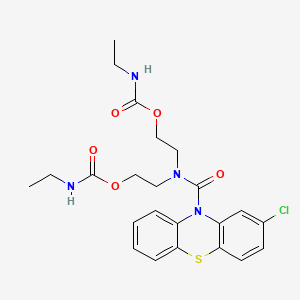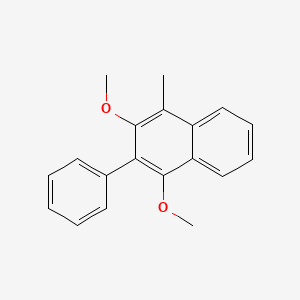
1,3-Dimethoxy-4-methyl-2-phenylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-4-methyl-2-phenylnaphthalene: is an organic compound belonging to the naphthalene family It is characterized by the presence of two methoxy groups, a methyl group, and a phenyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-4-methyl-2-phenylnaphthalene can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 1,3-dimethoxynaphthalene with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to optimize reaction efficiency and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethoxy-4-methyl-2-phenylnaphthalene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitration using nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
1,3-Dimethoxy-4-methyl-2-phenylnaphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-4-methyl-2-phenylnaphthalene involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenyl groups contribute to its ability to interact with biological macromolecules, potentially inhibiting or modulating their functions. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,3-Dimethoxy-4-methylbenzene: Similar structure but lacks the naphthalene ring.
2,3-Dimethoxy-1-methyl-4-phenylnaphthalene: Similar structure with different substitution pattern.
1,4-Dimethoxy-2-methyl-3-phenylnaphthalene: Similar structure with different substitution pattern.
Uniqueness: 1,3-Dimethoxy-4-methyl-2-phenylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
72262-63-6 |
|---|---|
Molecular Formula |
C19H18O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
1,3-dimethoxy-4-methyl-2-phenylnaphthalene |
InChI |
InChI=1S/C19H18O2/c1-13-15-11-7-8-12-16(15)19(21-3)17(18(13)20-2)14-9-5-4-6-10-14/h4-12H,1-3H3 |
InChI Key |
FCWUFYOZJBURQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=CC=CC=C12)OC)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)

